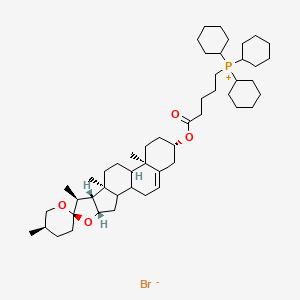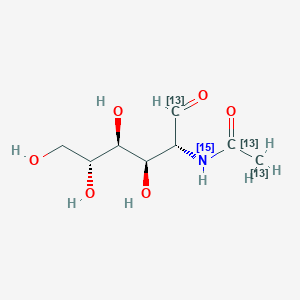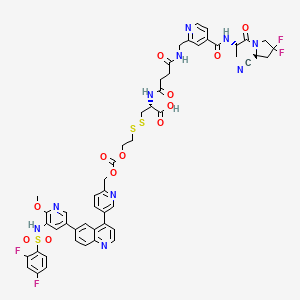
Fap-PI3KI1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fap-PI3KI1 is a novel compound that targets fibroblast activation protein (FAP) and inhibits phosphatidylinositol 3-kinase (PI3K). This compound has shown promise in reducing fibrosis and extending life in mouse models of idiopathic pulmonary fibrosis (IPF) . This compound is designed to specifically target myofibroblasts, which are cells activated by transforming growth factor-β (TGFβ) in fibrotic tissue and secrete collagen and other fibrosis-causing proteins in a PI3K-dependent manner .
Méthodes De Préparation
The preparation of Fap-PI3KI1 involves conjugating a ligand for fibroblast activation protein (FAPL) to a PI3K inhibitor. The PI3K inhibitor is derivatized from omipalisib (GSK2126458), a dual PI3K/mTOR inhibitor . The synthesis process includes the use of a disulfide bond, which is cleaved in the reductive endosomal environment to attach the PI3K inhibitor to FAPL . This method ensures that the compound is specifically taken up by FAP-expressing cells .
Analyse Des Réactions Chimiques
Fap-PI3KI1 undergoes several types of chemical reactions, primarily involving its interaction with FAP-expressing cells. The compound is internalized by these cells and retains efficacy after the drug is removed . The major product formed from these reactions is the inhibition of collagen production and reduction of fibrosis . Common reagents and conditions used in these reactions include the use of disulfide bonds and reductive endosomal environments .
Applications De Recherche Scientifique
Fap-PI3KI1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of PI3K and its effects on collagen production . In biology, it is used to understand the role of FAP in fibrotic tissues and its potential as a therapeutic target . In medicine, this compound is being explored as a potential treatment for idiopathic pulmonary fibrosis and other fibrotic diseases .
Mécanisme D'action
The mechanism of action of Fap-PI3KI1 involves its specific targeting of FAP-expressing myofibroblasts. The compound is internalized by these cells through endocytosis, where the disulfide bond is cleaved in the reductive endosomal environment, releasing the PI3K inhibitor . This inhibition of PI3K reduces collagen production and other signs of fibrosis, such as the expression of α-smooth muscle actin . The molecular targets and pathways involved include the PI3K pathway and the TGFβ signaling pathway .
Comparaison Avec Des Composés Similaires
Fap-PI3KI1 is unique in its specific targeting of FAP-expressing cells and its dual inhibition of PI3K and mTOR. Similar compounds include omipalisib (GSK2126458), which is a dual PI3K/mTOR inhibitor, and other PI3K inhibitors that have been used in clinical trials for IPF . this compound’s targeted delivery to FAP-expressing cells reduces the toxicity associated with PI3K inhibitors and enhances its efficacy in reducing fibrosis .
Propriétés
Formule moléculaire |
C52H48F4N10O12S3 |
|---|---|
Poids moléculaire |
1177.2 g/mol |
Nom IUPAC |
(2R)-2-[[4-[[4-[[(2S)-1-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyridin-2-yl]methylamino]-4-oxobutanoyl]amino]-3-[2-[[5-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]quinolin-4-yl]pyridin-2-yl]methoxycarbonyloxy]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C52H48F4N10O12S3/c1-29(49(70)66-28-52(55,56)21-37(66)22-57)63-47(69)31-11-13-58-36(17-31)25-61-45(67)9-10-46(68)64-43(50(71)72)27-80-79-16-15-77-51(73)78-26-35-6-3-32(23-60-35)38-12-14-59-41-7-4-30(18-39(38)41)33-19-42(48(76-2)62-24-33)65-81(74,75)44-8-5-34(53)20-40(44)54/h3-8,11-14,17-20,23-24,29,37,43,65H,9-10,15-16,21,25-28H2,1-2H3,(H,61,67)(H,63,69)(H,64,68)(H,71,72)/t29-,37-,43-/m0/s1 |
Clé InChI |
DXXIUVWNTLDCDL-QWSSMIDASA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CC(C[C@H]1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CNC(=O)CCC(=O)N[C@@H](CSSCCOC(=O)OCC3=NC=C(C=C3)C4=C5C=C(C=CC5=NC=C4)C6=CC(=C(N=C6)OC)NS(=O)(=O)C7=C(C=C(C=C7)F)F)C(=O)O |
SMILES canonique |
CC(C(=O)N1CC(CC1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CNC(=O)CCC(=O)NC(CSSCCOC(=O)OCC3=NC=C(C=C3)C4=C5C=C(C=CC5=NC=C4)C6=CC(=C(N=C6)OC)NS(=O)(=O)C7=C(C=C(C=C7)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


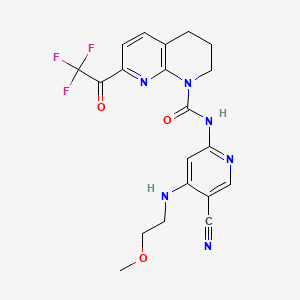
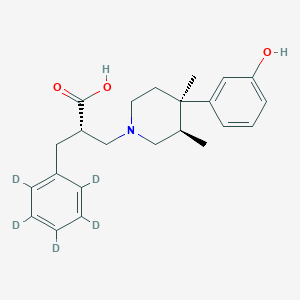
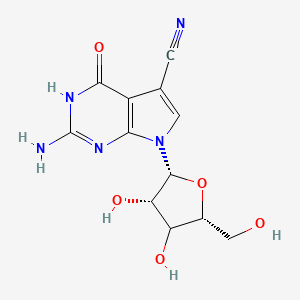
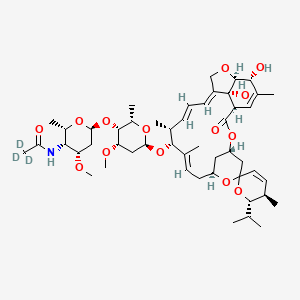
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
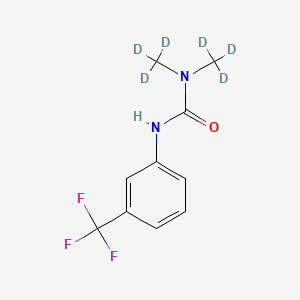
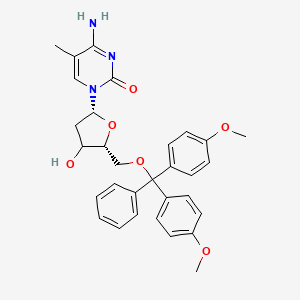
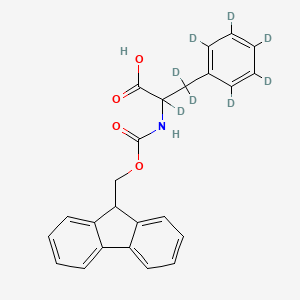

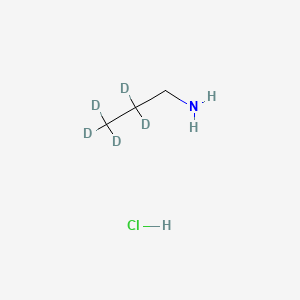
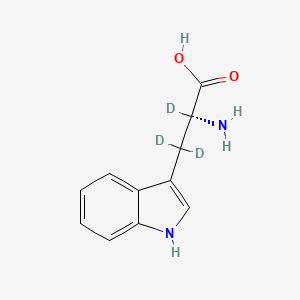
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)
